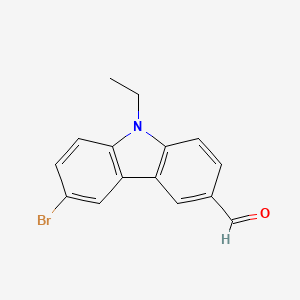

6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde

Descripción general

Descripción

6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12BrNO . It is used in the synthesis of various carbazole-based compounds .

Synthesis Analysis

Carbazole-based compounds, including 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, are synthesized through Sonogashira coupling and Knoevenagel reactions .Molecular Structure Analysis

The molecular structure of 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde is coplanar-conjugated and uniform in shape . The UV spectra show three main absorption peaks from 240 nm to 400 nm, indicating n-p* electron transitions .Chemical Reactions Analysis

Density functional theory (DFT) calculations at the Becke 3-LeeYangParr (B3LYP/6-31G) level have been used to analyze the chemical reactions of carbazole-based compounds .Physical And Chemical Properties Analysis

The melting point of 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde is 131.4-132.2 °C, and its boiling point is predicted to be 395.2±35.0 °C . The predicted density is 1.45±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Optical Properties and Photopolymerization Applications

6-Bromo-9-ethyl-9H-carbazole-3-carbaldehyde and its derivatives have been explored for their optical properties and potential applications in photopolymerization. Researchers have synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups, including variants of this compound. These compounds display unique coplanar-conjugated molecular structures and uniform shapes, as revealed by density functional theory (DFT) calculations. Their UV spectra exhibit three main absorption peaks, indicating π–π* and n–π* electron transitions, which are crucial for applications in dyes and photosensitizers (H. Abro et al., 2017).

Application in Fluorescent Probes

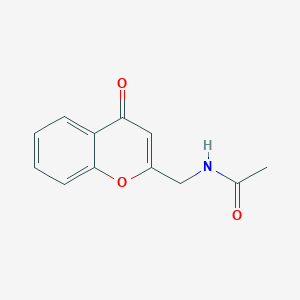

The compound has been used to synthesize novel near-infrared fluorescence probes. By undergoing various reactions, including electrophilic substitution and coupling with other compounds, it forms new fluorescent probes that have potential applications in sensing and imaging technologies (Shen You-min, 2014).

Antiproliferative Activity Against Cancer Cells

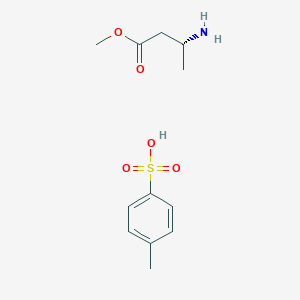

Carbazole-based α-aminophosphonates synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde have shown significant antiproliferative activity against cancer cell lines. Certain compounds derived from this process have been effective against A549, MCF-7, and NCI-N87 cancer cells, highlighting its potential in cancer research (A. Mungara et al., 2012).

Electroluminescent Material Development

The compound is used in the synthesis of carbazole dimers for electroluminescent materials. These dimers, when combined with diarylamines through C–N coupling reactions, form stable carbazole derivatives with fluorescent properties. They are also thermally stable and capable of hole-transporting, making them suitable for electroluminescent device applications (Chih-Hsin Chen et al., 2006).

Antibacterial Agents

Carbazole derivatives synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde have been investigated as potential antibacterial agents. Microwave-assisted synthesis of these compounds has shown promising antibacterial activity, offering new avenues in the development of antimicrobial drugs (Salman A. Khan et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-9-ethylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-2-17-14-5-3-10(9-18)7-12(14)13-8-11(16)4-6-15(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDFNBLZEFXYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462067 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24301-72-2 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

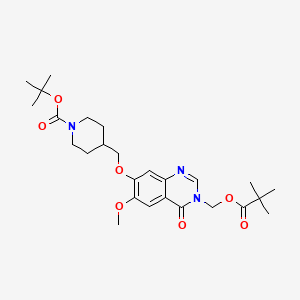

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)

![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)

![3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1609786.png)